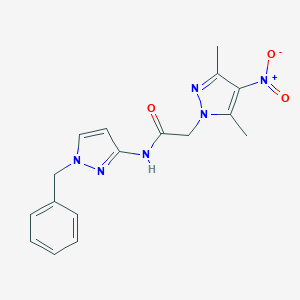
N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its potential as a potent anticancer agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of science such as neurodegenerative diseases and inflammation. Finally, more research is needed to investigate the potential toxicity and safety of this compound for human use.
Conclusion
In conclusion, N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a promising compound with potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its safety for human use.
Méthodes De Synthèse
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 1-benzyl-3-(3,5-dimethyl-4-nitropyrazol-1-yl)pyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Applications De Recherche Scientifique
N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
Formule moléculaire |
C17H18N6O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-(1-benzylpyrazol-3-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C17H18N6O3/c1-12-17(23(25)26)13(2)22(19-12)11-16(24)18-15-8-9-21(20-15)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,18,20,24) |
Clé InChI |
BJWBRPYMLXRDPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)



![N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B279779.png)
![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)


![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)
![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)